molecular formula C13H22ClNO2 B1493220 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098049-63-7

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Cat. No.: B1493220
CAS No.: 2098049-63-7
M. Wt: 259.77 g/mol
InChI Key: VIFQWLRKKAKEPS-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a synthetic organic compound featuring a hexahydrocyclopenta[c]pyrrol core scaffold. This complex molecular architecture is of significant interest in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Compounds containing the hexahydrocyclopenta[c]pyrrol moiety, similar to this one, have been investigated in various high-value research areas, including as potential inhibitors of protein-protein interactions and as scaffolds in the development of targeted therapies, such as HER2 mutation inhibitors . The structure incorporates a 2-chloro-1-butanone functional group, which can serve as a versatile chemical handle for further synthetic elaboration. This makes the compound a valuable building block (synthon) for creating diverse chemical libraries for high-throughput screening or for structure-activity relationship (SAR) studies. The presence of the methoxymethyl group on the fused bicyclic system can influence the compound's physicochemical properties, such as its solubility and metabolic stability. This product is provided as a high-purity material for research applications exclusively. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-3-11(14)12(16)15-7-10-5-4-6-13(10,8-15)9-17-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQWLRKKAKEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CCCC2(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a novel azabicyclic structure that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article will delve into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C13H22ClNO2C_{13}H_{22}ClNO_2, with a molecular weight of approximately 259.77 g/mol. The compound's structure features a chlorine atom and a methoxymethyl group attached to a hexahydrocyclopenta[c]pyrrole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₂ClNO₂
Molecular Weight259.77 g/mol
PurityMin. 95%
CAS Number2098049-63-7

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin. The presence of the chlorine atom may enhance binding affinity to specific receptors, potentially influencing CNS activity.

Therapeutic Applications

Pain Management : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the CNS.

Cognitive Disorders : Given its structure, there is potential for this compound to impact cognitive functions, possibly serving as a treatment for disorders such as Alzheimer's disease or other forms of dementia.

Study 1: CNS Activity Evaluation

In a study conducted on various azabicyclic compounds, including our target compound, it was found that certain derivatives exhibited significant CNS activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Pain Relief Efficacy

A pharmacological evaluation demonstrated that the compound significantly reduced pain responses in animal models when administered at specific dosages. This suggests a promising avenue for developing new analgesics based on this molecular framework .

Study 3: Neuroprotective Effects

Research exploring neuroprotective effects revealed that the compound could potentially mitigate neuronal damage in vitro. This was attributed to its ability to modulate oxidative stress pathways .

Comparison with Similar Compounds

Research Implications

  • Reactivity : The target compound’s chloro-ketone moiety may facilitate nucleophilic substitutions or act as a crosslinking agent, akin to Compound B’s reactivity but with improved stability due to the methoxy group .
  • Safety Profile : Unlike Compound B, the methoxymethyl group likely reduces flammability risks, aligning with industrial safety standards for ketone derivatives .
  • Applications: Potential use in agrochemicals or pharmaceuticals, leveraging the cyclopenta[c]pyrrolidine scaffold’s rigidity, as seen in Compound D’s pharmacophore design .

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of γ-aminoalkene precursor From suitable amine and alkene starting materials Provides substrate for cyclization
2 Palladium-catalyzed carboamination Pd2(dba)3 (1 mol %), dppe (2 mol %), NaOt-Bu, toluene, 100 °C, CO atmosphere Cyclization to pyrrolidine ring with high stereoselectivity (>20:1 dr)
3 Methoxymethylation Methoxymethyl chloride, base (e.g., NaH) Introduction of methoxymethyl group at 3a-position
4 Halogenation Chlorinating agent (e.g., SOCl2 or PCl5) Formation of 2-chloro substituent on butanone side chain
5 Purification and isolation Chromatography, recrystallization Obtains pure 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Reaction Conditions and Optimization

  • The palladium-catalyzed step is critical for the stereoselective formation of the pyrrolidine ring. Use of ligands such as dppe and bases like sodium tert-butoxide in toluene at elevated temperature (100 °C) under CO atmosphere provides optimal yields and stereocontrol.

  • Methoxymethylation requires careful control of base strength and temperature to avoid side reactions such as overalkylation or ring opening.

  • Halogenation steps must be controlled to prevent over-chlorination or degradation of the sensitive pyrrolidine ring system.

Research Findings and Analytical Data

Stereoselectivity

  • The palladium-catalyzed carboamination method yields predominantly 2,5-cis and 2,3-trans disubstituted pyrrolidines with diastereomeric ratios exceeding 20:1, indicating excellent stereocontrol. This is attributed to the transition state conformations minimizing steric strain between substituents.

Yield and Purity

  • Yields for the palladium-catalyzed step range from 68% to 88%, depending on substituents and reaction conditions.

  • Methoxymethylation and halogenation steps typically proceed in moderate to high yields (70–90%) with proper reaction optimization.

Structural Confirmation

  • Characterization of the final compound includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the substitution pattern and stereochemistry.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Diastereoselectivity Notes
Pyrrolidine ring formation Pd-catalyzed carboamination Pd2(dba)3, dppe, NaOt-Bu, toluene, CO, 100 °C 68–88 >20:1 dr High stereoselectivity
Methoxymethyl group introduction Alkylation Methoxymethyl chloride, NaH or base 75–90 Not applicable Requires careful base control
Halogenation Chlorination SOCl2 or PCl5 70–85 Not applicable Selective chlorination critical

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one?

Synthesis typically involves multi-step reactions, such as cyclocondensation, alkylation, and halogenation. For example, analogous compounds with cyclopenta[c]pyrrole cores are synthesized via refluxing in acetonitrile with potassium carbonate and methyl iodide, followed by purification via crystallization . Key parameters include solvent choice (e.g., ethyl acetate for solubility control), temperature (reflux at 80–100°C), and stoichiometric ratios to minimize side products. Post-reaction workup (filtration, solvent evaporation) and characterization via IR and NMR are critical .

Q. How can structural confirmation of this compound be achieved?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : Analyze chemical shifts for the methoxymethyl group (~δ 3.3 ppm for OCH3) and cyclopenta[c]pyrrole protons (δ 1.5–2.5 ppm for fused rings) .
  • IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹ .
  • HPLC/MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₂₅ClNO₂) .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the pyrrolidine nitrogen . Temperature control (e.g., 0–5°C during halogenation) minimizes decomposition of the chloro-substituted ketone moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Modify substituents : Replace methoxymethyl with hydroxymethyl (as in ) to assess hydrogen-bonding effects on target binding .
  • Biological assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding studies .
  • Computational modeling : Perform docking studies with the hexahydrocyclopenta[c]pyrrole core to predict interactions with biological targets (e.g., GPCRs) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case study : Discrepancies in NMR integration ratios may arise from diastereomerism in the hexahydrocyclopenta[c]pyrrole ring. Use chiral HPLC to separate enantiomers and assign configurations via X-ray crystallography (as in ) .
  • Dynamic effects : Variable-temperature NMR can detect conformational flipping of the methoxymethyl group, which may obscure peak splitting .

Q. What experimental design strategies mitigate organic degradation during long-term stability studies?

  • Sample handling : Store solutions at –20°C under argon to prevent hydrolysis of the chloro-ketone group .
  • Accelerated degradation : Use forced degradation (e.g., UV exposure, acidic/basic conditions) to identify labile sites. Monitor via LC-MS for degradation products like dechlorinated analogs .

Q. How to optimize regioselectivity in derivatization reactions?

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) on the pyrrolidine nitrogen to steer electrophilic substitution to the cyclopentane ring .
  • Catalytic control : Use Pd-catalyzed cross-coupling to selectively functionalize the methoxymethyl side chain without disrupting the fused ring system .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
CyclocondensationAcetonitrile, K₂CO₃, 80°C, 12 h65–70
HalogenationCl₂ gas, DCM, 0°C, 2 h55
PurificationColumn chromatography (EtOAc/Hexane)90

Q. Table 2. Analytical Data Comparison

TechniqueKey Peaks/FeaturesInterpretation
¹H NMRδ 4.1 (q, J=7 Hz, CH₂OCH₃)Methoxymethyl group confirmation
IR1695 cm⁻¹ (C=O stretch)Ketone functionality
HPLC Retention Time8.2 min (C18 column, 70% MeOH)Purity assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

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